molecular formula C6H3F4NO B1321839 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol CAS No. 1040683-15-5

3-Fluoro-5-(trifluoromethyl)pyridin-2-ol

Cat. No.: B1321839
CAS No.: 1040683-15-5
M. Wt: 181.09 g/mol
InChI Key: OCURQJAHXGYNOF-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)pyridin-2-ol is a fluorinated pyridine derivative with the molecular formula C6H3F4NO. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both fluorine and hydroxyl groups in the pyridine ring contributes to its distinctive reactivity and stability.

Biochemical Analysis

Biochemical Properties

3-Fluoro-5-(trifluoromethyl)pyridin-2-ol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to participate in alkylation and chlorination reactions, making it a valuable reagent in organic synthesis . The compound’s interactions with enzymes and proteins often involve hydrogen bonding and hydrophobic interactions, which can influence the activity and stability of these biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling proteins, leading to alterations in cellular responses. Additionally, its impact on gene expression can result in changes in the production of essential proteins, thereby affecting cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. The compound’s ability to form stable complexes with enzymes and proteins is a key aspect of its mechanism of action. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that the compound remains stable under sealed, dry conditions at room temperature . Over extended periods, it may undergo degradation, which can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of intermediate products, which may have their own biological activities. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity in specific tissues, influencing its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its ability to modulate cellular processes. Understanding the factors that determine its subcellular distribution is key to elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions. This reaction requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of trifluoromethyl ketone and appropriate catalysts can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different hydroxylated or dehydroxylated derivatives.

Comparison with Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-ol
  • 2-Hydroxy-5-(trifluoromethyl)pyridine
  • 4-Bromo-5-(trifluoromethyl)pyridin-2-ol
  • 4-Iodo-5-(trifluoromethyl)pyridin-2-ol

Comparison: Compared to these similar compounds, 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct reactivity and stability, making it particularly valuable in various applications .

Properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCURQJAHXGYNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616381
Record name 3-Fluoro-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040683-15-5
Record name 3-Fluoro-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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